2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide
Description
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S.BrH/c16-14-11(17-13-7-3-4-8-18(13)14)9-21-12-6-2-1-5-10(12)15(19)20;/h1-8H,9H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDWKSZLNJZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(N3C=CC=CC3=N2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide typically involves the following steps:
Formation of 3-Bromoimidazo[1,2-a]pyridine: This intermediate can be synthesized from α-bromoketones and 2-aminopyridines through a one-pot tandem cyclization/bromination reaction.
Linking to Benzoic Acid Derivative: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzoic acid derivative containing a sulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the imidazo[1,2-a]pyridine family, a scaffold known for diverse bioactivities. Below is a comparison with structurally related compounds:
Key Differentiators
- Positional Bromination : Bromine at position 3 (target) vs. 6, 8, or dual positions in analogues. Position 3 bromination may alter electronic effects and steric hindrance, impacting ligand-receptor interactions .
Biological Activity
The compound 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide presents a unique structure combining imidazo[1,2-a]pyridine and benzoic acid functionalities. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN2O2S
- Molecular Weight : 444.1 g/mol
- CAS Number : 1221723-27-8
The presence of bromine in the imidazo[1,2-a]pyridine component may enhance electrophilic properties, making it suitable for various biological interactions. The sulfanyl group is also significant for its potential reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazo[1,2-a]pyridine moieties have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Many derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it may bind to specific targets, inhibiting their function and thereby affecting cellular processes.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Contains imidazole ring | Antimicrobial and anticancer |
| Benzothiazole | Contains thiazole ring | Antimicrobial and anticancer |
| 5-Methylbenzodiazole | Methylated benzodiazole | Neuroprotective effects |
The dual functionality derived from both imidazo[1,2-a]pyridine and benzoic acid moieties may lead to synergistic effects that enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study tested the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including the target compound, against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. -
Cytotoxicity Assay :
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibited IC50 values ranging from 5 to 20 µM, indicating moderate cytotoxicity. Further investigation into the mechanism revealed induction of apoptosis via the mitochondrial pathway. -
Enzyme Inhibition Research :
Molecular docking studies revealed that the compound could effectively inhibit certain kinases involved in cancer progression. The binding affinity was comparable to known inhibitors, suggesting its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide?
- Methodology : Synthesis typically involves (i) bromination of the imidazo[1,2-a]pyridine core using brominating agents like phenyl trimethyl ammonium tribromide, (ii) functionalization of the methylthio group via nucleophilic substitution, and (iii) coupling with benzoic acid derivatives under acidic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical for high yields. For example, zinc dust and ammonium chloride are often used to stabilize intermediates during bromination .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons in imidazo[1,2-a]pyridine at δ 7.5–8.5 ppm) and confirms substitution patterns .
- LC-MS : Validates molecular weight (e.g., hydrobromide adducts show characteristic isotopic patterns for bromine).
- FT-IR : Detects functional groups (e.g., C=O stretch in benzoic acid at ~1700 cm⁻¹) .
Q. How can reaction progress be monitored during synthesis?
- Methodology :
- TLC : Use silica gel plates with UV-active indicators to track intermediates. A solvent system like ethyl acetate/hexane (3:7) resolves polar and non-polar components .
- In-situ NMR : Monitors real-time changes in reaction mixtures, particularly for acid-catalyzed coupling steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfur-containing intermediates .
- Purification : Gradient column chromatography (silica gel, 100–200 mesh) with increasing polarity removes unreacted starting materials and byproducts .
Q. How to resolve contradictions between experimental and theoretical spectroscopic data?
- Methodology :
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate tautomeric forms or hydrogen bonding effects .
- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., dihedral angles between imidazo[1,2-a]pyridine and benzoic acid moieties) .
Q. What strategies mitigate degradation during storage or biological assays?
- Methodology :
- Lyophilization : Stabilizes the hydrobromide salt by removing residual solvents that accelerate hydrolysis .
- pH buffering : Maintain pH 6–7 in aqueous solutions to prevent acid-catalyzed decomposition of the thioether linkage .
Q. How to analyze intermolecular interactions influencing crystallinity or solubility?
- Methodology :
- Hirshfeld surface analysis : Quantifies hydrogen bonding (e.g., N–H⋯Br interactions) and π-π stacking using crystallographic data .
- Solubility studies : Measure logP values in octanol/water systems to correlate hydrophobic substituents (e.g., bromine) with solubility trends .
Data Contradiction Analysis
Q. Conflicting NMR data for the methylthio group: How to determine the correct assignment?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves coupling between methylthio protons and adjacent carbons.
- Isotopic labeling : Introduce deuterium at the methyl group to simplify splitting patterns in crowded spectral regions .
Q. Unexpected byproducts in the coupling step: What mechanistic insights explain their formation?
- Methodology :
- GC-MS : Identifies volatile byproducts (e.g., disulfides from thiol oxidation).
- Kinetic studies : Vary reaction time and stoichiometry to distinguish between thermodynamic vs. kinetic product dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
